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molecular formula C12H16O2 B8654215 Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-

Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-

Cat. No. B8654215
M. Wt: 192.25 g/mol
InChI Key: OECZFPSFFGYZJX-UHFFFAOYSA-N
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Patent
US07880042B2

Procedure details

4′-isopropyl-2′-hydroxyacetophenone (33.4 g, 187.4 mmol) is dissolved in acetone (233 ml). Following addition of K2CO3 (51.8 g, 374.8 mmol) and methyl iodide (23.33 ml, 374.8 mmol) the batch is heated at reflux for three days. The reaction mixture is cooled and filtered through a glass fibre filter and the residue is washed with cold acetone. The solvent is removed and the residue is chromatographed (silica gel, eluent: ethyl acetate/hexane). This isolates 31.85 g (88.4%) of the desired compound.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
solvent
Reaction Step One
Name
Quantity
51.8 g
Type
reactant
Reaction Step Two
Quantity
23.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[C:6]([OH:13])[CH:5]=1)([CH3:3])[CH3:2].[C:14]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[C:6]([O:13][CH3:14])[CH:5]=1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C)(C)C1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
233 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
51.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
23.33 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered through a glass fibre
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the residue is washed with cold acetone
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed (silica gel, eluent: ethyl acetate/hexane)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC(=C(C=C1)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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